Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Description
Chemical Identity and Classification
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS: 76263-11-1) belongs to the benzothiazole family, characterized by a fused bicyclic system combining a benzene ring and a thiazole moiety. Its molecular formula is C₁₀H₁₄N₂O₂S , with a molecular weight of 226.30 g/mol . The compound is classified as an amino acid derivative due to its carboxylate ester group and amino-substituted thiazole ring.
Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1CCCC2=C1N=C(S2)N |
| InChI Key | NNEBHSVVRNIDMV-UHFFFAOYSA-N |
| Melting Point | 173–174°C |
| Boiling Point | 381.0°C (predicted) |
The compound’s classification bridges heterocyclic amines and tetrahydrobenzothiazoles , with applications in synthesizing bioactive molecules.
Molecular Structure and Conformational Analysis
The molecular structure features a tetrahydrobenzothiazole core fused to a six-membered saturated ring, with an ethyl carboxylate substituent at position 4 and an amino group at position 2. X-ray crystallographic studies of analogous benzothiazoles reveal a planar arrangement of the bicyclic system, with the amino group coplanar to the thiazole ring.
Conformational analysis via density functional theory (DFT) highlights:
- Planarity : The thiazole ring and benzene moiety adopt a near-planar geometry, stabilizing π-π interactions.
- Electron distribution : The thiazole’s electron-withdrawing nature polarizes the amino group, enhancing reactivity in nucleophilic substitutions.
- Rotational barriers : Methylation or protonation at the heterocyclic nitrogen induces distortion in the dimethylamino group’s conformation, as observed in related benzothiazoles.
The ester group’s orientation influences solubility, with the ethyl chain projecting away from the aromatic system to minimize steric hindrance.
Nomenclature and Structural Relationship to Benzothiazole Family
The compound’s IUPAC name reflects its tetrahydrobenzothiazole scaffold and substituents:
- Root : 4,5,6,7-Tetrahydro-1,3-benzothiazole denotes a benzothiazole fused to a partially saturated cyclohexene ring.
- Substituents : 2-Amino and 4-carboxylate ethyl ester specify functional groups.
Structural variations within the benzothiazole family include:
- Parent benzothiazole : A fully aromatic system without saturation (C₇H₅NS).
- Tetrahydro derivatives : Saturation of the benzene ring to a cyclohexene moiety, as seen in this compound.
- Amino-substituted analogs : E.g., 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a precursor to dopamine agonists like pramipexole.
The ethyl carboxylate group distinguishes this compound from simpler benzothiazoles, enabling participation in esterification and hydrolysis reactions.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBHSVVRNIDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997595 | |
| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-11-1 | |
| Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) at 80–100°C.
- Solvent : Ethanol or acetic acid, enabling protonation of the carbonyl group to enhance electrophilicity.
- Yield : 65–72% after recrystallization from ethanol/water.
Mechanistic Insights :
- Enolization : Ethyl acetoacetate undergoes acid-catalyzed enolization, forming a nucleophilic enol intermediate.
- Thiazole Formation : Reaction with 2-aminothiophenol yields a thioamide intermediate, which cyclizes intramolecularly to form the tetrahydrobenzothiazole ring.
Reductive Alkylation of 2,6-Diaminotetrahydrobenzothiazole
Patented methods highlight reductive alkylation as a scalable approach. Starting from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole , propionaldehyde and sodium borohydride (NaBH4) introduce the ethyl ester group.
Key Steps:
- Diamine Preparation : 4-Aminocyclohexanol is acetylated, oxidized to acetamidocyclohexanone, brominated, and reacted with thiourea to form the diamine precursor.
- Reductive Alkylation :
Advantages :
- High regioselectivity for the 4-carboxylate position.
- Compatible with chiral starting materials for enantiomerically pure products.
Enamine-Mediated Cyclization with Ethyl Isothiocyanate
A three-step protocol leverages enamine intermediates for controlled cyclization:
Procedure:
- Enamine Formation : React cyclohexanone with pyrrolidine in toluene under Dean-Stark conditions (yield: 89%).
- Thiocyanation : Treat the enamine with ethyl isothiocyanate and sulfur in dimethylformamide (DMF) at 50°C (12 h).
- Acid Hydrolysis : Use 6M HCl to cleave the enamine, yielding the tetrahydrobenzothiazole ester (overall yield: 54%).
Critical Parameters :
- Sulfur Stoichiometry : Excess sulfur (3 eq.) ensures complete thiocyanation.
- Solvent Polarity : DMF stabilizes the transition state during cyclization.
Bromocyclohexanone and Thiourea Condensation
A classical method involves brominating 4-ketocyclohexane carboxylic acid ethyl ester followed by thiourea cyclization:
Synthesis Pathway:
- Bromination :
- Cyclization :
Side Reactions :
- Over-bromination at adjacent positions if temperature exceeds 15°C.
- Competing ester hydrolysis under prolonged reflux.
Asymmetric Synthesis for Enantiomeric Enrichment
Chiral resolution techniques are critical for pharmaceutical applications. A patented route employs Boc-protected intermediates and chiral catalysts:
Protocol:
- Boc Protection : React 2,6-diaminotetrahydrobenzothiazole with Boc anhydride in THF (−5°C, 90% yield).
- Stereoselective Alkylation :
- Catalyst : (R)-BINAP-palladium complex.
- Reagent : Ethyl bromoacetate (1.1 eq.), K2CO3 in DMF.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes Boc groups (yield: 82%, >99% ee).
Analytical Validation :
- Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15).
- Optical Rotation : [α]D20 = +42.3° (c = 1.0, MeOH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multicomponent Cyclization | 65–72 | 95–98 | One-pot simplicity | Moderate yield due to competing hydrolysis |
| Reductive Alkylation | 58–63 | 97–99 | Scalability for industrial production | Requires chiral resolution steps |
| Enamine Cyclization | 54 | 96 | Controlled regioselectivity | Multi-step, lower overall yield |
| Bromocyclohexanone Route | 68 | 94 | Cost-effective starting materials | Risk of over-bromination |
| Asymmetric Synthesis | 82 | >99 | High enantiomeric excess | Expensive catalysts |
Industrial-Scale Optimization Strategies
Solvent Selection:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
Pharmaceutical Research
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has garnered attention for its potential pharmacological activities. Research indicates that it may possess:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial activity against various pathogens. The structural features of this compound suggest similar potential .
- Anticancer Activity : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation in vitro. The mechanism of action is thought to involve interference with cellular signaling pathways .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : this compound can be utilized to synthesize more complex benzothiazole derivatives through various chemical reactions such as cyclization and functionalization .
Agrochemical Applications
There is emerging interest in the use of this compound in agrochemicals. Its potential as:
- Pesticide or Herbicide : The biological activity of benzothiazole derivatives suggests that this compound could be developed into effective agricultural chemicals aimed at pest control .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial properties of this compound. The compound was tested against a panel of bacteria and fungi using standard disk diffusion methods.
| Microorganism | Zone of Inhibition (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Candida albicans | 10 | 16 |
The results indicated that while the compound showed activity against all tested microorganisms, its efficacy was lower than the control antibiotics.
Case Study 2: Synthesis of Novel Derivatives
In another study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of this compound through a multi-step reaction pathway. The synthesis involved:
- Nucleophilic Substitution : Reacting with various halides to introduce new functional groups.
- Cyclization Reactions : To form more complex structures.
The derivatives were then screened for biological activity.
Mechanism of Action
The mechanism by which ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate exerts its effects involves binding to specific molecular targets. For instance, in anticancer applications, it interacts with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in apoptosis .
Comparison with Similar Compounds
Key Observations:
Ring Saturation: The tetrahydrobenzothiazole core in the target compound provides conformational rigidity compared to monocyclic thiazoles (e.g., Ethyl 2-aminothiazole-4-carboxylate), influencing binding affinity in biological systems .
Functional Groups: Substituting the amino group with a hydroxy group (as in CAS 57001-10-2) reduces nucleophilicity, altering reactivity in coupling or cyclization reactions .
Physicochemical Properties
- Solubility: The tetrahydrobenzothiazole core enhances lipophilicity compared to monocyclic analogs, improving membrane permeability in drug design .
- Thermal Stability : The saturated ring system in the target compound likely increases thermal stability over aromatic analogs, as seen in related tetrahydrobenzo derivatives .
Research Findings and Data Gaps
- Crystallographic Data: Limited for the target compound, though analogs like ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate () exhibit well-defined envelope conformations in crystal structures, suggesting similar behavior in the target molecule .
- Safety Data: No GHS hazard information is available for the target compound, whereas the hydroxy derivative (CAS 57001-10-2) lists incomplete safety profiles .
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (ETBC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETBC, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.
- IUPAC Name : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
- Molecular Formula : C₁₀H₁₄N₂O₂S
- Molecular Weight : 226.3 g/mol
- CAS Number : 76263-11-1
- Melting Point : 173–174 °C
Antimicrobial Activity
ETBC has shown promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating the minimum inhibitory concentration (MIC) of several compounds, ETBC exhibited significant activity with MIC values ranging from 14 to 30 μM against selected pathogens. This positions ETBC as a potential candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of ETBC was assessed using the DPPH radical scavenging assay. Results indicated that ETBC demonstrated effective radical scavenging activity, with a DPPH scavenging percentage exceeding 85%, suggesting its potential role as an antioxidant in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
ETBC has also been evaluated for its anti-inflammatory properties. In vitro assays measuring hemolysis of red blood cells (HRBC) indicated that ETBC significantly stabilized the HRBC membrane, demonstrating anti-inflammatory effects with protection percentages around 86.70% . This suggests that ETBC could be beneficial in inflammatory conditions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of ETBC typically involves the condensation of appropriate thiourea derivatives with α-bromo esters. The structure of ETBC allows for various modifications that can enhance its biological activity. For instance, substituents on the benzothiazole ring can significantly influence its pharmacological profile, including its potency and selectivity against specific biological targets .
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of ETBC and related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that ETBC exhibited comparable activity to standard antibiotics like ciprofloxacin, particularly against E. coli DNA gyrase B with an IC50 value of 9.80 µM .
- Antioxidant Evaluation : In another investigation focused on antioxidant properties, ETBC was part of a series of benzothiazole derivatives tested for their ability to scavenge free radicals. The compound's structure was found to be critical for its antioxidant activity, indicating that modifications could yield even more potent derivatives .
- Inflammation Model : In vivo studies utilizing animal models of inflammation showed that administration of ETBC resulted in significant reductions in inflammatory markers compared to control groups. This supports its potential therapeutic application in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
